![molecular formula C7H2ClF3N2S B3167182 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 917909-58-1](/img/structure/B3167182.png)

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine

Übersicht

Beschreibung

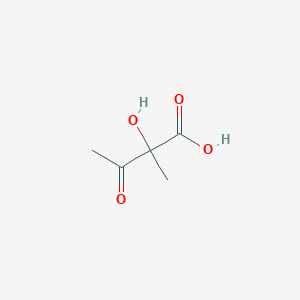

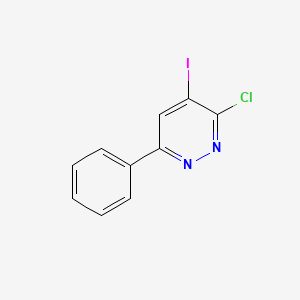

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H2ClF3N2S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine, involves various methods. One approach involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . Another method involves a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen

- Targeted Kinase Inhibitors : Thieno[2,3-d]pyrimidines, including the chlorinated derivative, have been investigated as kinase inhibitors. These compounds can modulate cellular signaling pathways and potentially serve as therapeutic agents for cancer, inflammation, and other diseases .

- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory properties of related pyrimidines. The trifluoromethyl group in this compound may contribute to its bioactivity .

- Organic Semiconductors : Thieno[2,3-d]pyrimidines exhibit promising electronic properties. Researchers have studied their use as organic semiconductors in thin-film transistors, solar cells, and light-emitting diodes .

- Herbicides and Pesticides : The synthesis of fluazifop, an herbicide, involves an intermediate called 2-chloro-5-(trifluoromethyl)pyridine. Although not identical, the structural similarity suggests that 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine might also find applications in crop protection .

- IAM Chromatographic Stationary Phases : 2-Chloro-4-(trifluoromethyl)pyrimidine has been used to investigate interfacial interactions with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases .

- Key Intermediate Synthesis : The compound 2-chloro-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of fluazifop. Similarly, 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine could play a similar role in other synthetic pathways .

- Fluorescent Probes : Researchers have explored the use of thieno[2,3-d]pyrimidines as fluorescent probes for cellular imaging. The trifluoromethyl group can enhance fluorescence properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Analytical Chemistry and Chromatography

Synthetic Chemistry and Reaction Intermediates

Biological Studies and Cellular Imaging

Zukünftige Richtungen

The future directions for the study and application of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine and other pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Additionally, the structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them attractive for the production of pharmaceutical drugs .

Wirkmechanismus

Target of Action

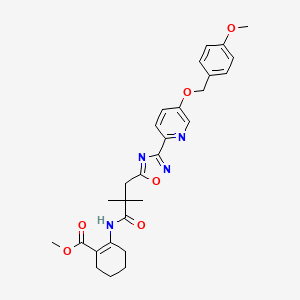

The primary target of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism. The compound has also been associated with the inhibition of the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes. This interaction inhibits the normal functioning of the enzymes, leading to changes in the biochemical processes they regulate . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway , leading to a decrease in the production of fatty acids . The inhibition of VEGF/KDR and PDGF receptors can affect angiogenesis , the formation of new blood vessels . These changes can have downstream effects on various cellular processes, including energy metabolism and cell proliferation.

Pharmacokinetics

The compound’s lipophilicity and molecular weight suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. Inhibition of fatty acid biosynthesis can lead to changes in cellular energy metabolism, while inhibition of angiogenesis can affect cell proliferation and growth .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its targets . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-5-4-3(7(9,10)11)1-14-6(4)13-2-12-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZQWBRLYARSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CN=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80846827 | |

| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

CAS RN |

917909-58-1 | |

| Record name | 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)